2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine
Overview
Description
2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is an important chemical compound in scientific research and industry. It has a CAS Number of 910405-57-1 and a molecular weight of 231.27 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-fluoro-4-phenoxyphenyl)ethanamine . The InChI code is 1S/C14H14FNO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
pH Sensitive Probes
A study by Rhee, Levy, & London (1995) explores fluorinated aminophenol derivatives as pH sensitive probes. The study developed fluorinated analogs including N-ethyl-5-fluoro-2-aminophenol N,O-diacetate (5F NEAP) and others, demonstrating their effectiveness in physiological pH range and negligible affinity for other ions.
Ligand Complex Synthesis
Liu et al. (1993) Liu, Wong, Karunaratne, Rettig, & Orvig synthesized hexadentate (N3O3) amine phenol ligands, demonstrating their potential in creating complex ligands for group 13 metals.
Chiral Derivatizing Agent
Hamman (1989) in Hamman (1989) discusses the use of 2-Fluoro-2-phenyl-1-aminoethane as a chiral derivatizing agent, highlighting its utility in distinguishing chiral acids via NMR.
Electrophilic Amination
Bombek, Požgan, Kočevar, & Polanc (2004) Bombek, Požgan, Kočevar, & Polanc (2004) studied the electrophilic amination of fluorophenol, revealing insights into the chemical behavior of fluorinated phenols under mild reaction conditions.
Reaction Kinetics with Amines
Jarczewski, Schroeder, & Dworniczak (1986) Jarczewski, Schroeder, & Dworniczak (1986) analyzed the reaction kinetics of trifluoro bis-(4-nitrophenyl)ethane with amines, providing insights into the complex reactions and isotope effects in such processes.
Proton-Coupled Electron Transfer
Rhile & Mayer (2004) Rhile & Mayer (2004) discussed the one-electron oxidation of a hydrogen-bonded phenol, illustrating the concept of proton-coupled electron transfer, a critical process in organic chemistry.
lp⋯π Intermolecular Interactions
Shukla, Mohan, Vishalakshi, & Chopra (2014) Shukla, Mohan, Vishalakshi, & Chopra (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, providing insights into lp⋯π intermolecular interactions in such derivatives.
Energetic Materials
Klapötke, Preimesser, & Stierstorfer (2015) Klapötke, Preimesser, & Stierstorfer (2015) synthesized and analyzed the energetic properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol, offering potential applications in the field of energetic materials.
Corrosion Inhibition
Boughoues et al. (2020) Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz (2020) studied amine derivatives as corrosion inhibitors, demonstrating their protective effects on mild steel in an acidic medium.
Fluoro-Containing Materials
Li, Shen, & Zhang (2015) Li, Shen, & Zhang (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, predicting its applications in fluoro-containing materials and organic polymers.
Safety and Hazards
Properties
IUPAC Name |
2-(3-fluoro-4-phenoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCFOYXWABUICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293654 | |
Record name | 3-Fluoro-4-phenoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910405-57-1 | |
Record name | 3-Fluoro-4-phenoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910405-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-phenoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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